1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
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Overview
Description
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a chemical compound with the molecular formula C8H13N3. It is a derivative of imidazo[4,5-c]pyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with acetone in the presence of a suitable acid catalyst to form the imidazo[4,5-c]pyridine core. Subsequent methylation steps introduce the dimethyl groups at the 1 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with a single methyl group.
1,4-Dimethyl-2-(trifluoromethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A derivative with a trifluoromethyl group.
Uniqueness
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15Cl2N3 |
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Molecular Weight |
224.13 g/mol |
IUPAC Name |
1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H |
InChI Key |
VJPZJNMNHFMNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N(C=N2)C.Cl.Cl |
Origin of Product |
United States |
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